Ofloxacin Hydrochloride
Overview
Description
Ofloxacin Hydrochloride is a second-generation fluoroquinolone antibiotic . It is used to treat certain bacterial infections in many different parts of the body . It may also be used for other problems as determined by your doctor . Ofloxacin Hydrochloride exhibits antibacterial efficacy against both gram-positive and gram-negative bacteria .
Synthesis Analysis
The synthesis of Ofloxacin involves an asymmetric metal-free synthesis by organocatalytic hydrogenation . A new asymmetric synthesis method was introduced for the mass production of levofloxacin . The synthesis process involved the difficult task of optical resolution of ofloxacin .
Molecular Structure Analysis
The molecular formula of Ofloxacin Hydrochloride is C18H21ClFN3O4 . Its average mass is 397.828 Da and its monoisotopic mass is 397.120453 Da .
Physical And Chemical Properties Analysis
The physical and chemical properties of Ofloxacin Hydrochloride are influenced by pH . The electrical signal decreases more quickly in an alkaline than acidic environment, which is due to the differences between coulomb electrostatic and hydrogen bonding forces .
Scientific Research Applications
Ofloxacin Hydrochloride is a synthetic, broad-spectrum, second-generation fluoroquinolone antibiotic . It’s an analog of nalidixic acid and inhibits the supercoiling activity of bacterial DNA gyrase, halting DNA replication . This makes it effective against a wide range of bacteria, which is why it’s used in the field of microbiology .
One study investigated the solubility and acid-base properties of Ofloxacin in aqueous solutions of sodium chloride at different temperatures . This research could have implications for understanding how the drug behaves in different environments, which is important for its storage and administration .
Finally, research has been conducted on Ofloxacin using terahertz time-domain spectroscopy . This technology could potentially be applied in the field of capsule drug detection .
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Respiratory Tract Infections Ofloxacin Hydrochloride is used in the treatment of respiratory tract infections such as acute bacterial exacerbations of chronic obstructive pulmonary disease (COPD) and community-acquired pneumonia .
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Skin and Soft Tissue Infections It is also used for uncomplicated skin and skin structure infections .
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Urinary Tract Infections Ofloxacin Hydrochloride is used for treating urinary tract infections, including uncomplicated cystitis .
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Sexually Transmitted Infections It is effective in eradicating Neisseria gonorrhoeae in uncomplicated gonorrhoeal cervicitis and urethritis, and also eradicates associated pharyngeal or anorectal infection .
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Eye and Ear Infections Ofloxacin Hydrochloride is used in the form of eye drops for superficial bacterial infection of the eye and ear drops for otitis media when a hole in the ear drum is present .
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Other Bacterial Infections It is used for the treatment of other bacterial infections such as prostatitis, epididymitis, and spontaneous bacterial peritonitis .
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Acute Otitis Media Ofloxacin Hydrochloride is used in the treatment of acute otitis media, an infection of the middle ear .
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Cervicitis It is used for the treatment of cervicitis, an inflammation of the cervix .
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Complicated Urinary Tract Infections It is used for treating complicated urinary tract infections .
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Conjunctivitis Ofloxacin Hydrochloride is used in the form of eye drops for treating conjunctivitis, an inflammation or infection of the outer membrane of the eyeball and the inner eyelid .
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Corneal Ulcer It is used for the treatment of corneal ulcers .
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Epididymitis Ofloxacin Hydrochloride is used for the treatment of epididymitis, an inflammation of the tube at the back of the testicle that stores and carries sperm .
Safety And Hazards
Ofloxacin Hydrochloride can cause serious side effects, including tendon problems, side effects on nerves (which may cause permanent nerve damage), serious mood or behavior changes, or low blood sugar (which can lead to coma) . It should be used only for infections that cannot be treated with a safer antibiotic . In rare cases, Ofloxacin Hydrochloride may cause damage to your aorta, the main blood artery of the body . This could lead to dangerous bleeding or death .
properties
IUPAC Name |
7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O4.ClH/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21;/h7-8,10H,3-6,9H2,1-2H3,(H,24,25);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAOOISJXWZMLBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClFN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
82419-36-1 (Parent) | |
Record name | Ofloxacin hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118120517 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70922609 | |
Record name | 9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70922609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ofloxacin Hydrochloride | |
CAS RN |
118120-51-7 | |
Record name | Ofloxacin hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=118120-51-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ofloxacin hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118120517 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-Fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70922609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | OFLOXACIN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I2UWV315WA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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